molecular formula C16H8Cl3F B14788845 1-Fluoro-8-(2,3,6-trichlorophenyl)naphthalene

1-Fluoro-8-(2,3,6-trichlorophenyl)naphthalene

Katalognummer: B14788845
Molekulargewicht: 325.6 g/mol
InChI-Schlüssel: LMXIVRSXCCXURK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-8-(2,3,6-trichlorophenyl)naphthalene is a chemical compound with the molecular formula C16H8Cl3F It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both fluorine and chlorine substituents

Vorbereitungsmethoden

The synthesis of 1-Fluoro-8-(2,3,6-trichlorophenyl)naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and 2,3,6-trichlorophenyl fluoride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the substitution reaction.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-Fluoro-8-(2,3,6-trichlorophenyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under controlled temperatures and pressures.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-8-(2,3,6-trichlorophenyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Fluoro-8-(2,3,6-trichlorophenyl)naphthalene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-8-(2,3,6-trichlorophenyl)naphthalene can be compared with other similar compounds, such as:

    1-Fluoronaphthalene: Lacks the chlorine substituents, leading to different chemical properties and reactivity.

    2,3,6-Trichloronaphthalene: Lacks the fluorine substituent, resulting in different applications and interactions.

    Other Halogenated Naphthalenes: Compounds with different halogen substituents exhibit varying degrees of reactivity and biological activity.

Eigenschaften

Molekularformel

C16H8Cl3F

Molekulargewicht

325.6 g/mol

IUPAC-Name

1-fluoro-8-(2,3,6-trichlorophenyl)naphthalene

InChI

InChI=1S/C16H8Cl3F/c17-11-7-8-12(18)16(19)15(11)10-5-1-3-9-4-2-6-13(20)14(9)10/h1-8H

InChI-Schlüssel

LMXIVRSXCCXURK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)C3=C(C=CC(=C3Cl)Cl)Cl)C(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.